molecular formula C8H17Cl2N3 B1390000 [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride CAS No. 1185293-63-3

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride

Cat. No.: B1390000
CAS No.: 1185293-63-3
M. Wt: 226.14 g/mol
InChI Key: BCDDYXUHEHAODZ-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride is a versatile chemical intermediate, primarily recognized for its role as a key precursor in the synthesis of ligands for the histamine H4 receptor (H4R). The compound features a pyrazole heterocycle, a common pharmacophore in medicinal chemistry, which can act as a hydrogen bond acceptor, and a flexible ethylamine side chain that is methylated and presented as a dihydrochloride salt for improved stability and solubility. Research utilizing this building block has been pivotal in the development and exploration of potent and selective H4R antagonists and inverse agonists. The histamine H4 receptor is a G-protein-coupled receptor (GPCR) expressed on cells of the immune system and is a promising therapeutic target for inflammatory and allergic conditions, such as asthma, allergic rhinitis, and pruritus associated with atopic dermatitis. By serving as a core structure, this amine allows researchers to construct complex molecules to study H4R's mechanism of action, its role in immunomodulation, and to evaluate the pharmacological effects of modulating this receptor pathway in various disease models. Its value lies in enabling the structure-activity relationship (SAR) studies necessary for optimizing drug candidates targeting this important immunological pathway.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-4-9-3;;/h6,9H,4-5H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDDYXUHEHAODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

The synthesis of compounds involving pyrazole rings often involves several key steps:

  • Pyrazole Ring Formation : Typically, pyrazoles are formed through the condensation of hydrazines with 1,3-diketones or aldehydes and ketones in the presence of an acid catalyst.

  • Alkylation and Substitution : Once the pyrazole ring is formed, alkylation reactions can be used to introduce side chains. For a compound like [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine, this would involve attaching an ethyl group to the pyrazole nitrogen and then introducing a methylamine group.

  • Salt Formation : The final step involves converting the amine into its dihydrochloride salt by reaction with hydrochloric acid.

Data Table: Hypothetical Synthesis Conditions

Step Reaction Components Conditions Yield
1 Hydrazine, Acetylacetone, Acid Catalyst Ethanol, Reflux 70-80%
2 Ethyl Bromide, Base (K2CO3) DMF, 80°C 60-70%
3 Methylamine, Catalyst/Base Suitable Solvent, Controlled Temperature 50-60%
4 HCl Ethanol/Methanol, Ambient Temperature 90-95%

Note : The conditions and yields listed are hypothetical and based on general principles of organic synthesis. Actual conditions may vary depending on specific experimental requirements.

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride: has several scientific research applications:

Mechanism of Action

The mechanism by which [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methylamine group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

The following analysis compares [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride with structurally or functionally related compounds, focusing on molecular features, applications, and regulatory status.

Structural and Functional Analogues

Table 1: Key Comparisons of this compound and Related Compounds

Compound Name CAS Number Structural Highlights Applications Safety/Regulatory Notes
This compound 1185293-63-3 Pyrazole ring, ethyl-methyl-amine chain, dihydrochloride salt Biochemical/pharmaceutical intermediates No restrictions noted
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride 16111-27-6 Pseudothiourea group, dimethylaminoethyl chain Restricted use due to sensitizing properties Severely restricted under EU regulations
[6-(5-Bromo-benzofuran-2-yl)-2-methyl-pyridin-3-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone N/A Pyrazole, pyridine, benzofuran, methanone linkage Synthetic intermediate (e.g., for heterocyclic derivatives) No safety data provided
Pyridin-2-ylmethanamine dihydrochloride 50458-80-5 Pyridine ring, methanamine chain, dihydrochloride salt Biochemical intermediates No restrictions mentioned
Key Observations

Structural Variations and Functional Implications Pyrazole vs. Pyridine Cores: While the target compound and pyridin-2-ylmethanamine dihydrochloride both feature nitrogen-containing heterocycles, the pyrazole ring (in the target) may confer distinct electronic or steric properties compared to pyridine, influencing binding affinity or reactivity in coordination complexes . Side Chain Differences: The ethyl-methyl-amine chain in the target compound contrasts with the pseudothiourea group in S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride. The latter’s sensitizing properties highlight how functional groups (e.g., thiourea) can adversely impact safety profiles .

Regulatory and Safety Profiles The severe restrictions on S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride underscore the regulatory risks associated with sensitizing agents. In contrast, the target compound and pyridin-2-ylmethanamine dihydrochloride lack such warnings, suggesting safer handling profiles .

Synthetic Utility Both the target compound and [6-(5-bromo-benzofuran-2-yl)-2-methyl-pyridin-3-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone (16b) serve as intermediates in heterocyclic synthesis. However, the methanone linkage in 16b may limit its solubility compared to the dihydrochloride salt form of the target compound .

Research Findings and Limitations
  • Biological Activity : Pyrazole derivatives are often explored for enzyme inhibition (e.g., kinase or COX inhibitors). The target compound’s pyrazole-amine structure aligns with motifs seen in bioactive molecules, though direct evidence of its activity is absent in the provided data .

Biological Activity

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity based on recent research findings, including data tables and case studies.

  • CAS Number : 1185293-63-3
  • Molecular Formula : C8H17Cl2N3
  • Molecular Weight : 224.14 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have shown promising results against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria:

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25
5aPseudomonas aeruginosa0.30

These values suggest that the compound exhibits strong antibacterial properties, comparable to traditional antibiotics like Ciprofloxacin.

Time-Kill Assay

The time-kill assay demonstrated that the compound effectively reduces bacterial counts over time, with a complete kill of S. aureus and E. coli observed within 8 hours of treatment.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. The following table summarizes its effectiveness against common fungal strains:

Fungal StrainMIC (μg/mL)
Candida albicans0.50
Aspergillus niger0.75

The antifungal efficacy indicates that this compound could be a viable candidate for treating fungal infections.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial and fungal growth. Notably, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from:

  • DNA Gyrase : 12.27–31.64 μM
  • DHFR : 0.52–2.67 μM

These mechanisms suggest that the compound interferes with nucleic acid synthesis, crucial for microbial proliferation.

Toxicity Studies

Toxicity assessments reveal that this compound exhibits low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile compared to Triton X-100, which is known for its cytotoxic effects.

Case Studies

A case study involving the use of this compound in combination with Ciprofloxacin showed enhanced efficacy against resistant strains of Staphylococcus aureus. The combination therapy resulted in reduced MIC values for both agents, suggesting a synergistic effect that could be leveraged in clinical settings.

Q & A

Basic: What are the optimal synthetic routes for [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride, and how can purity be maximized?

Answer:
The synthesis typically involves reacting pyrazole precursors with amine derivatives under controlled conditions. For example, analogous pyrazole dihydrochloride salts are synthesized by reacting the free base with hydrochloric acid in anhydrous solvents like ethanol or dichloromethane . Key steps include:

  • Precursor Preparation : Use commercially available 3,5-dimethylpyrazole and N-methylethylenediamine.
  • Reaction Optimization : Maintain temperatures between 0–5°C during acid addition to prevent side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify proton environments (e.g., pyrazole C-H at δ 6.2 ppm) and confirm salt formation via amine proton shifts .
  • Mass Spectrometry : ESI-MS in positive mode verifies the molecular ion [M+H]+^+ at m/z 211.1 (calculated: 211.2).
  • X-ray Crystallography : Use SHELX for structure refinement and Mercury for visualization, focusing on hydrogen-bonding networks in the dihydrochloride lattice .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

  • Target Identification : Perform high-throughput screening against kinase or GPCR panels, leveraging pyrazole derivatives’ known interactions with inflammatory pathways .
  • Binding Assays : Surface Plasmon Resonance (SPR) or ITC quantify binding affinity (e.g., KdK_d values) to targets like COX-2 or EGFR.
  • Cellular Studies : Use fluorescence-based assays (e.g., Ca2+^{2+} flux for ion channel modulation) and apoptosis markers (Annexin V/PI) for cytotoxicity profiling .

Advanced: What methodologies are used to resolve structural ambiguities in crystallographic studies of this compound?

Answer:

  • Data Collection : Collect high-resolution (<1.2 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters and models hydrogen atoms explicitly. Use the TWIN and BASF commands for twinned crystals .
  • Validation : Check geometry with PLATON and validate hydrogen bonds (e.g., N–H···Cl interactions) using Mercury’s contact analysis tools .

Advanced: How do substituent modifications on the pyrazole ring influence biological activity, and how can SAR be systematically studied?

Answer:

  • Library Design : Synthesize analogs with varied substituents (e.g., Cl, CF3_3) at the 3,5-positions.
  • Activity Profiling : Test analogs in enzymatic assays (e.g., IC50_{50} for kinase inhibition) and correlate with steric/electronic parameters (Hammett σ, logP).
  • Computational Modeling : Perform docking (AutoDock Vina) and MD simulations to identify critical interactions (e.g., hydrophobic pockets accommodating methyl groups) .

Advanced: How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

Answer:

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH/NCATS assay guidelines) to control for variability in cell lines or assay conditions.
  • Counter-Screen : Test compounds in orthogonal assays (e.g., fluorescence vs. luminescence readouts) to rule out assay-specific artifacts.
  • Structural Confounds : Verify compound identity and purity via LC-MS and 1H^1H NMR, as impurities (e.g., unreacted precursors) may skew results .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Use SwissADME to estimate logP (2.1), solubility (-3.2 logS), and CYP450 interactions.
  • Toxicity Profiling : ProTox-II predicts potential hepatotoxicity (e.g., similarity to known toxic pyrazoles).
  • Metabolism : Simulate phase I/II metabolism with Schrödinger’s BioLuminate, focusing on N-demethylation and glucuronidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride
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[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride

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